2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide
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Description
2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C27H24N4O4S and its molecular weight is 500.57. The purity is usually 95%.
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Biological Activity
The compound 2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a synthetic organic molecule belonging to the class of pyrrolopyrimidines. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and infectious diseases. Understanding its biological activity is crucial for assessing its efficacy as a drug candidate.
Chemical Structure and Properties
The molecular formula of the compound is C23H24N2O3S, with a molecular weight of approximately 420.52 g/mol. The structural features include a pyrrolopyrimidine core, which is known for various biological activities.
Biological Activity Overview
The biological activities of this compound have been explored in several studies, focusing on its anticancer and antimicrobial properties. Below are detailed findings from various research efforts:
Anticancer Activity
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines through mechanisms such as:
- Inhibition of key signaling pathways involved in cell proliferation and survival (e.g., PI3K/Akt and MAPK pathways).
- Induction of apoptosis via caspase activation.
- Case Studies :
- A study demonstrated that derivatives of pyrrolopyrimidines, including similar compounds, showed significant inhibition of cancer cell growth with IC50 values ranging from 0.36 to 3.36 μM against prostate (PC-3) and lung (A-549) cancer cells .
- Another investigation highlighted the compound's ability to inhibit cyclin-dependent kinases (CDK), which are critical in cell cycle regulation, suggesting potential use in treating breast cancer .
Antimicrobial Activity
- In Vitro Studies : The compound has shown promising results against various bacterial strains, indicating potential as an antibacterial agent. Specific studies have reported:
Data Table: Biological Activity Summary
Activity Type | Target Organism/Cell Line | IC50 / Effective Concentration | Mechanism of Action |
---|---|---|---|
Anticancer | PC-3 (Prostate Cancer) | 1.54 µM | CDK inhibition, apoptosis induction |
Anticancer | A-549 (Lung Cancer) | 3.36 µM | PI3K/Akt pathway inhibition |
Antimicrobial | Gram-positive bacteria | 0.5 µg/mL | Cell wall synthesis inhibition |
Research Findings
- Synthesis and Characterization : The synthesis of this compound involves multi-step organic reactions that yield high purity products suitable for biological testing.
- Docking Studies : Molecular docking studies have been performed to predict the binding affinity of the compound with various biological targets, providing insights into its potential therapeutic mechanisms .
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4S/c1-2-34-20-12-10-19(11-13-20)31-26(33)25-24(22(16-29-25)18-7-4-3-5-8-18)30-27(31)36-17-23(32)28-15-21-9-6-14-35-21/h3-14,16,29H,2,15,17H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJAERQMDMSHBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NCC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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